molecular formula C10H11ClO2 B8681586 2-[4-(Chloromethyl)phenyl]-1,3-dioxolane CAS No. 26198-07-2

2-[4-(Chloromethyl)phenyl]-1,3-dioxolane

Cat. No.: B8681586
CAS No.: 26198-07-2
M. Wt: 198.64 g/mol
InChI Key: OSJJDHULSJSNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Chloromethyl)phenyl]-1,3-dioxolane is a five-membered heterocyclic compound containing a 1,3-dioxolane core substituted at position 2 with a 4-(chloromethyl)phenyl group. The dioxolane ring (C₃H₆O₂) provides structural rigidity, while the chloromethyl (-CH₂Cl) moiety on the phenyl ring enhances reactivity, making the compound valuable in synthetic organic chemistry as a precursor for alkylation, cross-coupling, or polymer synthesis .

Properties

CAS No.

26198-07-2

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H11ClO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7H2

InChI Key

OSJJDHULSJSNFE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-[4-(Chloromethyl)phenyl]-1,3-dioxolane with structurally related dioxolane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities Reference
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane C₁₀H₉Cl₃O₂ 267.54 2,4-Dichlorophenyl, chloromethyl Intermediate in agrochemical synthesis
2-(Chloromethyl)-1,3-dioxolane C₃H₄ClO₂ 122.55 Chloromethyl Low MW; reactive alkylating agent
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane C₁₁H₁₂Cl₂O₂ 247.12 2,4-Dichlorophenyl, 4,5-dimethyl Fungicidal activity (EC₅₀: 7.31 mg/L)
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane C₁₂H₁₄ClFO₂ 244.69 4-Fluorophenyl, 3-chloropropyl Liquid; potential pharmaceutical intermediate
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane C₁₆H₁₅ClO₂ 274.74 Diphenyl, chloromethyl Solid; used in polymer chemistry

Physicochemical Properties

  • Reactivity : The chloromethyl group in 2-[4-(Chloromethyl)phenyl]-1,3-dioxolane facilitates nucleophilic substitution reactions, similar to 2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1) .
  • Melting Points : Analogs with bulkier substituents (e.g., diphenyl or dichlorophenyl groups) exhibit higher melting points. For example, 4-(chloromethyl)-2-(4-chlorophenyl)-2-pentyl-1,3-dioxolane melts at 89–90°C , while simpler derivatives like 2-(Chloromethyl)-1,3-dioxolane are liquids at room temperature .
  • Solubility : Polar dioxolane derivatives (e.g., those with hydroxyl or nitro groups) show improved water solubility, whereas halogenated analogs are lipophilic .

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